Ethyl 2,3-dibromo-6-fluorobenzoate
Description
Ethyl 2,3-dibromo-6-fluorobenzoate is a chemical compound with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
ethyl 2,3-dibromo-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLPUNQYWAIXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-6-fluorobenzoate can be synthesized through the esterification of 2,3-dibromo-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2,3-dibromo-6-fluorobenzoic acid.
Oxidation: Formation of 2,3-dibromo-6-fluorobenzoic acid derivatives.
Scientific Research Applications
Ethyl 2,3-dibromo-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-6-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The ester group allows the compound to be hydrolyzed in biological systems, releasing the active benzoic acid derivative .
Comparison with Similar Compounds
Ethyl 2,3-dibromo-6-fluorobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2-bromo-6-fluorobenzoate: Lacks one bromine atom, making it less reactive in substitution reactions.
Ethyl 2,3-dichloro-6-fluorobenzoate: Contains chlorine atoms instead of bromine, which affects its reactivity and interaction with biological targets.
Ethyl 2,3-dibromo-4-fluorobenzoate: The position of the fluorine atom is different, which can influence the compound’s chemical properties and reactivity.
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and interaction profiles compared to similar compounds.
Biological Activity
Ethyl 2,3-dibromo-6-fluorobenzoate is a chemical compound that has garnered attention in both chemical and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : CHBrF O
- Molecular Weight : 325.96 g/mol
- CAS Number : 1805122-86-4
This compound is synthesized through the esterification of 2,3-dibromo-6-fluorobenzoic acid with ethanol, typically in the presence of a catalyst such as sulfuric acid.
This compound exhibits its biological activity primarily through interactions with various molecular targets:
- Enzyme Inhibition : The bromine and fluorine substituents on the benzene ring are believed to enhance the compound's ability to interact with enzymes, potentially inhibiting their activity. The ester group allows for hydrolysis in biological systems, releasing active benzoic acid derivatives that may exert further biological effects.
- Protein-Ligand Interactions : The compound's unique structure facilitates significant interactions with proteins, impacting cellular signaling pathways and metabolic processes.
Antiviral Properties
Recent studies have highlighted the antiviral potential of halogenated compounds similar to this compound. For instance, derivatives with similar halogenation patterns have shown efficacy against various viruses by disrupting viral replication processes or inhibiting viral enzymes .
Enzyme Studies
The compound has been employed in studies focused on enzyme inhibition. It has been noted that halogenated benzoates can significantly affect the activity of protein kinases and phosphatases, which are crucial in signal transduction pathways related to immune responses and metabolism .
Table 1: Summary of Biological Activity Studies
| Study Reference | Target Enzyme | % Inhibition | IC (μM) |
|---|---|---|---|
| Protein Kinase A | 85.36 | 0.031 ± 0.14 | |
| Protein Tyrosine Phosphatase | 81.48 | 0.075 ± 0.11 | |
| Viral Replication (Hepatitis E) | - | EC = 873.3 nM |
This table summarizes findings from various studies that demonstrate the compound's inhibitory effects on key biological targets.
Comparison with Related Compounds
This compound can be compared with other halogenated benzoates:
- Ethyl 2-bromo-6-fluorobenzoate : Lacks one bromine atom, resulting in lower reactivity.
- Ethyl 2,3-dichloro-6-fluorobenzoate : Contains chlorine instead of bromine, affecting its interaction profile.
These comparisons underscore the unique reactivity and potential therapeutic applications of this compound compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
